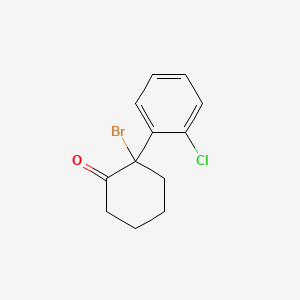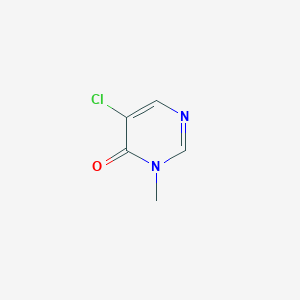
4,6-Dichloro-5-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol . This compound is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methylnicotinaldehyde typically involves the chlorination of 5-methylnicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products
Oxidation: 4,6-Dichloro-5-methylnicotinic acid.
Reduction: 4,6-Dichloro-5-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
5-Methylnicotinaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
4,6-Dichloronicotinaldehyde: Similar structure but without the methyl group, affecting its chemical properties and uses.
4,6-Dichloro-3-methylnicotinaldehyde: The position of the methyl group is different, leading to variations in reactivity.
Uniqueness
4,6-Dichloro-5-methylnicotinaldehyde is unique due to the specific positioning of the chlorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
4,6-dichloro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-6(8)5(3-11)2-10-7(4)9/h2-3H,1H3 |
InChI Key |
ZCZGTDVXKWARKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


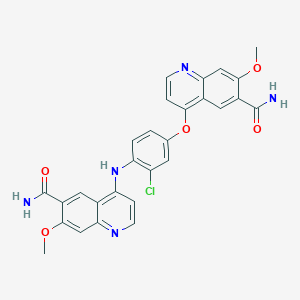
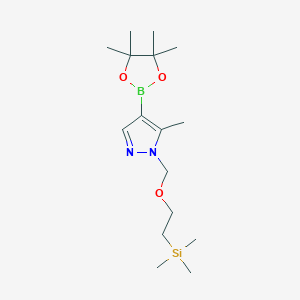
![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)
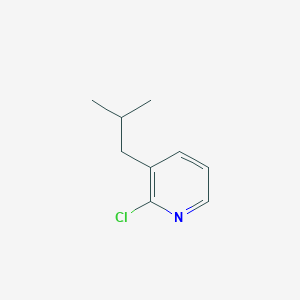
![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
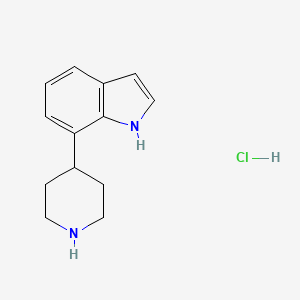
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)

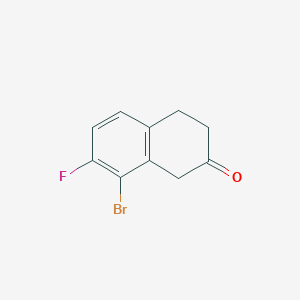
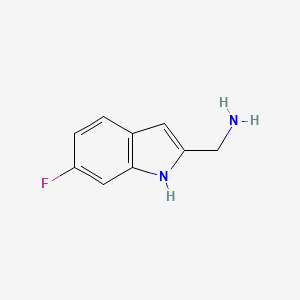

![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
